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Compound of Interest

Compound Name: Dipiproverine

Cat. No.: B1670742

An In-depth Technical Guide on the Molecular Structure and Function of Medroxyprogesterone
Acetate

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic, steroidal progestin, a derivative of 17a-
hydroxyprogesterone, that has been in clinical use since the 1950s.[1] It is widely utilized for
various therapeutic applications, including long-acting contraception, hormone replacement
therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2]
[3][4] Unlike natural progesterone, MPA was engineered for improved pharmacokinetic
properties, including higher oral bioavailability and a longer duration of action.[2] Its biological
effects are mediated primarily through its interaction with the progesterone receptor (PR), but a
significant aspect of its molecular function lies in its promiscuous binding to other steroid
receptors, notably the glucocorticoid (GR) and androgen receptors (AR).[1][5][6] This multi-
receptor activity is responsible for both its therapeutic efficacy and some of its associated side
effects. This guide provides a detailed examination of the molecular structure, multifaceted
mechanisms of action, pharmacokinetics, and functional genomics of MPA for researchers and
drug development professionals.

Molecular Structure

MPA is a C21 steroid and an acetate ester.[7] Its chemical structure is (6a)-17-(Acetyloxy)-6-
methylpregn-4-ene-3,20-dione. The addition of a methyl group at the C6a position and an
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acetate group at the C17a position significantly increases its progestational activity and
metabolic stability compared to progesterone.[2]

Property Value
Molecular Formula C24H3404[3][7][8]
Molecular Weight 386.5 g/mol [7][8]
CAS Number 71-58-9[8]
Odorless white to off-white microcrystalline
Appearance
powder[7]
Functional Class Progestin, Androgen, Corticosteroid[3][7]

Mechanism of Action and Signaling Pathways

MPA exerts its physiological effects by binding to and modulating the activity of several nuclear
steroid hormone receptors. Its primary activity is through the progesterone receptor, but its
interactions with the glucocorticoid and androgen receptors are clinically significant.[1][5][6]

Progesterone Receptor (PR) Signhaling

The principal mechanism of MPA is its function as a potent progesterone receptor agonist.[9]
Upon binding to the PR in the cytoplasm, MPA induces a conformational change in the
receptor, leading to its dimerization and translocation into the nucleus.[10] In the nucleus, the
MPA-PR complex binds to specific DNA sequences known as progesterone response elements
(PRES) in the promoter regions of target genes, thereby modulating their transcription.[10]

Key PR-Mediated Actions:

o Contraception: MPA inhibits the secretion of gonadotropins (FSH and LH) from the pituitary
gland, which prevents follicular maturation and ovulation.[10][11][12] It also increases the
thickness of cervical mucus, impeding sperm penetration.[10][11]

o Endometrial Effects: It transforms the proliferative endometrium into a secretory state,
making it less suitable for embryo implantation.[12][13] This action is also therapeutic in
managing endometrial hyperplasia and abnormal uterine bleeding.[2][10]
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Cancer Therapy: In hormone-responsive cancers like endometrial and breast cancer, MPA
can slow cell growth by interfering with hormone-dependent pathways.[10] Gene expression
profiling has confirmed that in ER+ breast cancer cells co-expressing PR, AR, and GR, the
transcriptional effects of MPA are predominantly mediated by the PR.[1]

Fig. 1. MPA signaling pathway via the Progesterone Receptor (PR).

Glucocorticoid Receptor (GR) Signaling

MPA exhibits considerable binding affinity for the glucocorticoid receptor, with some studies

reporting an affinity of 42% relative to dexamethasone.[14] This interaction mediates some of
MPA's "off-target" effects.

Key GR-Mediated Actions:

Immunosuppression: MPA can suppress the production of pro-inflammatory cytokines such
as IL-1, IL-2, IL-6, and IL-8, an effect mediated by the GR.[15][16] It represses cytokine
promoters by interfering with the activity of transcription factors like NF-kB and AP-1.[15]

Metabolic Effects: The binding of MPA to the GR can explain some of its glucocorticoid-like
side effects, such as fluid retention and changes in glucose metabolism.[17][18] For
instance, MPA has been shown to increase the expression of a-ENaC and sgkl, classic
mineralocorticoid target genes, via the GR in renal collecting duct cells.[17][18]

Dissociative Activity: MPA acts as a partial GR agonist for transactivation but a full agonist for
transrepression.[6][16] This means it can effectively repress inflammatory genes
(transrepression) without strongly activating the genes responsible for metabolic side effects
(transactivation), making it a "dissociative" glucocorticoid.[16]
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Fig. 2: MPA's dissociative signaling via the Glucocorticoid Receptor (GR).

Androgen Receptor (AR) Signaling
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MPA also binds to the androgen receptor and can act as an AR agonist, which contributes to its
androgenic side effects and part of its therapeutic action in breast cancer.[5][19]

Key AR-Mediated Actions:

e Breast Cancer Inhibition: In certain breast cancer cell lines (e.g., MFM-223, which are
ER-/PR- but AR+), MPA inhibits cell proliferation.[20] This effect is mediated through the AR
and can be reversed by antiandrogens.[5][20] The binding affinity (Kd) of MPA to the AR has
been measured at approximately 2.1-3.6 nM.[20][21]

o Gene Transactivation: MPA can induce the transactivation of androgen-responsive genes.[5]
However, some studies suggest that at higher concentrations, MPA activates the AR through
a mechanism that does not involve the N-terminal/C-terminal (N/C) interaction required by
potent androgens like DHT, indicating a distinct mode of activation.[22]

« Interference with Endogenous Androgens: MPA can interfere with the signaling of
endogenous androgens like dihydrotestosterone (DHT). In normal breast tissue, MPA
reverses the DHT-induced decrease in cell proliferation, which has been hypothesized as a
potential mechanism for increased breast cancer risk in combined hormone therapy.[19]
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Fig. 3: MPA signaling and interference via the Androgen Receptor (AR).

Pharmacokinetics
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The pharmacokinetics of MPA vary significantly with the route of administration. Its resistance
to metabolism grants it a longer half-life than natural progesterone.[2]

Oral Administration

MPA is rapidly absorbed from the gastrointestinal tract.[13] Administration with food can
increase its bioavailability by increasing Cmax by 50-70% and AUC by 18-33%.[13]

Parameter Value Reference
Time to Peak (Tmax) 2 to 4 hours [13]
Biological Half-life 40 to 60 hours [2]

AUC (500 mg dose) 543.4 - 1981.1 nmol*L/h [2]

Protein Binding ~86% (primarily to albumin) [2][11]
Metabolism Extensive hepatic metabolism (13]

via CYP3A4

Parenteral Administration (Intramuscular &
Subcutaneous)

Parenteral formulations provide a slow-release depot of MPA, resulting in a prolonged duration
of action.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://go.drugbank.com/drugs/DB00603
https://www.pfizermedical.com/provera/clinical-pharmacology
https://www.pfizermedical.com/provera/clinical-pharmacology
https://www.pfizermedical.com/provera/clinical-pharmacology
https://go.drugbank.com/drugs/DB00603
https://go.drugbank.com/drugs/DB00603
https://go.drugbank.com/drugs/DB00603
https://www.pfizermedical.com/depo-provera/clinical-pharmacology
https://www.pfizermedical.com/provera/clinical-pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Intramuscular (150  Subcutaneous (104

Parameter Reference
mg) mg)

Peak Concentration
1.0 - 7.0 ng/mL 3.83 + 1.56 nmol/L [2][11][23]

(Cmax)

Time to Peak (Tmax) ~3 weeks 6.52 + 2.07 days [2][11]

Elimination Half-life ~50 days 30.90 £ 15.11 days [2][11][12]
81.58 + 27.64 72.26 + 38.73

AUC [2]
daysnmol/L daysnmol/L

) ) Undetectable levels
Duration of Action [11]
after 120-200 days

Metabolism

MPA is extensively metabolized in the liver, primarily by hydroxylation via the cytochrome P450
enzyme CYP3A4.[13][24] The metabolism involves ring A and/or side-chain reduction, loss of
the acetyl group, and hydroxylation at multiple positions (e.g., 2-, 6-, and 21-positions),
resulting in over 10 different metabolites.[11] The primary metabolites are excreted in the urine,
mainly as glucuronide conjugates.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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